L-Valyl-L-threonyl-L-alanyl-L-phenylalanyl-L-leucyl-L-aspartic acid
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Overview
Description
L-Valyl-L-threonyl-L-alanyl-L-phenylalanyl-L-leucyl-L-aspartic acid is a polypeptide composed of a sequence of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-threonyl-L-alanyl-L-phenylalanyl-L-leucyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-threonyl-L-alanyl-L-phenylalanyl-L-leucyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as phenylalanine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products
The major products of these reactions are typically modified peptides with altered functional groups or sequences, which can be used to study structure-activity relationships.
Scientific Research Applications
L-Valyl-L-threonyl-L-alanyl-L-phenylalanyl-L-leucyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Valyl-L-threonyl-L-alanyl-L-phenylalanyl-L-leucyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
Semaglutide: A polypeptide used for the treatment of type 2 diabetes.
Davunetide: A peptide with neuroprotective properties.
Uniqueness
L-Valyl-L-threonyl-L-alanyl-L-phenylalanyl-L-leucyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying peptide interactions and developing new therapeutic agents.
Properties
CAS No. |
267425-46-7 |
---|---|
Molecular Formula |
C31H48N6O10 |
Molecular Weight |
664.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C31H48N6O10/c1-15(2)12-20(27(42)36-22(31(46)47)14-23(39)40)35-28(43)21(13-19-10-8-7-9-11-19)34-26(41)17(5)33-30(45)25(18(6)38)37-29(44)24(32)16(3)4/h7-11,15-18,20-22,24-25,38H,12-14,32H2,1-6H3,(H,33,45)(H,34,41)(H,35,43)(H,36,42)(H,37,44)(H,39,40)(H,46,47)/t17-,18+,20-,21-,22-,24-,25-/m0/s1 |
InChI Key |
VFFOOEJLKLBGJM-YSXBZUGOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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